

Physical properties of 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B1590945

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Chloro-4-(methoxycarbonyl)benzoic Acid**

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a chloro-substituent on a benzene ring, offers multiple reaction sites for chemical modification. Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals. These properties govern its behavior in chemical reactions, dictate its formulation characteristics, and influence its pharmacokinetic profile in potential therapeutic applications.

This guide provides a comprehensive overview of the key physical and chemical properties of **3-Chloro-4-(methoxycarbonyl)benzoic acid**. It is designed to be a practical resource, combining established data with theoretical principles and detailed experimental protocols for property determination. As a self-validating document, it emphasizes the causality behind experimental choices, empowering scientists to not only utilize the data but also to replicate and verify these critical parameters in their own laboratories.

Molecular Structure and Identifiers

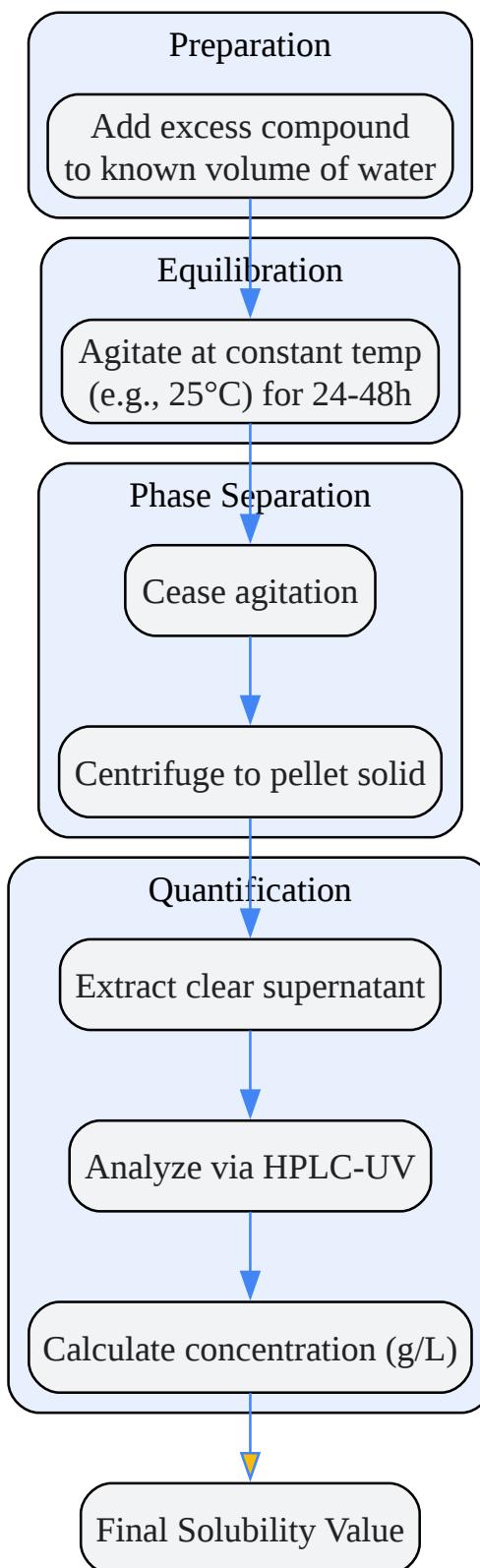
The structural arrangement of functional groups in **3-Chloro-4-(methoxycarbonyl)benzoic acid** dictates its chemical reactivity and physical behavior. The carboxylic acid group at position 1 and the methoxycarbonyl group at position 4 are para to each other, while the chlorine atom at position 3 introduces electronic and steric effects. The electron-withdrawing nature of both the chlorine atom and the methoxycarbonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Identifier	Value
IUPAC Name	3-chloro-4-(methoxycarbonyl)benzoic acid
CAS Number	55737-77-4 [1]
Molecular Formula	C ₉ H ₇ ClO ₄ [2] [3] [4]
Molecular Weight	214.60 g/mol [2] [3] [4]
InChI	InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) [5]
SMILES	COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl [5]

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and bioavailability. The presence of a polar carboxylic acid group suggests potential solubility in polar solvents, while the chlorinated benzene ring provides lipophilic character.

A related isomer, 4-chloro-3-(methoxycarbonyl)benzoic acid, exhibits limited solubility in water (<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF[\[2\]](#). It is expected that **3-Chloro-4-(methoxycarbonyl)benzoic acid** follows a similar trend due to its structural similarity.


Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the standard OECD 105 guideline for determining water solubility. The principle involves saturating water with the compound and measuring the concentration of the dissolved substance.

Methodology:

- Preparation: Add an excess amount of **3-Chloro-4-(methoxycarbonyl)benzoic acid** to a known volume of deionized water in a sealed flask.
- Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.
- Sampling: Carefully extract an aliquot of the clear supernatant.
- Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Determine the solubility in g/L based on the measured concentration and the volume of the aliquot.

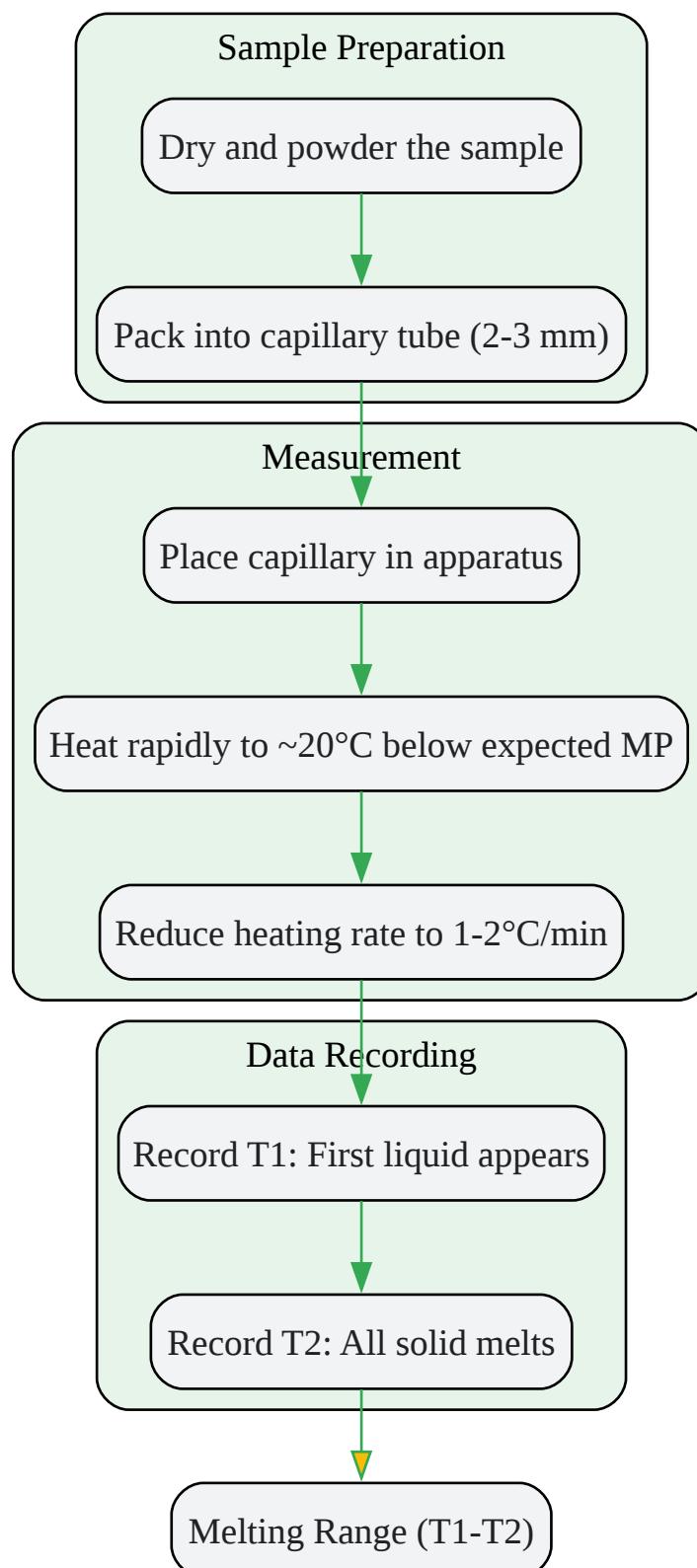
Causality Note: The centrifugation step is critical to ensure that no solid microparticles are carried over into the aliquot, which would lead to an overestimation of solubility. Using a validated HPLC method provides the necessary sensitivity and specificity for accurate quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the shake-flask method.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.


Experimental Protocol: Capillary Melting Point Determination

This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: Ensure the **3-Chloro-4-(methoxycarbonyl)benzoic acid** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
- Observation: Decrease the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2.

Trustworthiness Note: A slow heating rate near the melting point is essential for accurate determination. A broad melting range ($>2^{\circ}\text{C}$) often indicates the presence of impurities, which depress and broaden the melting point.

[Click to download full resolution via product page](#)

Caption: Standard workflow for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The predicted spectra are based on the known effects of the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

- **Aromatic Region:** The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern. Three signals are expected: one proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, likely in the range of 7.5-8.5 ppm.
- **Methyl Protons:** The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around 3.9 ppm.
- **Carboxylic Proton:** The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, often >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine unique carbon atoms in the molecule.

- **Carbonyl Carbons:** Two signals are expected in the downfield region (165-175 ppm), corresponding to the carboxylic acid and ester carbonyl carbons.
- **Aromatic Carbons:** Six distinct signals are expected in the 120-140 ppm range. The carbons directly attached to the electron-withdrawing chloro, carboxyl, and ester groups will be shifted further downfield.
- **Methoxy Carbon:** A single signal for the -OCH₃ carbon is expected around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.

- O-H Stretch: A very broad absorption band is expected from 2500-3300 cm^{-1} due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer[6].
- C=O Stretch: Two strong, sharp absorption bands are anticipated for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm^{-1} , while the ester C=O stretch is usually slightly higher, around 1720-1740 cm^{-1} [6]. These may overlap to form a single broad, intense peak.
- C-O Stretch: Absorptions corresponding to the C-O stretches of the acid and ester groups are expected in the 1200-1320 cm^{-1} region.
- Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm^{-1} region, characteristic of the aromatic ring[6].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern of the molecular ion (M^+). Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the spectrum will show two peaks: one for the molecular ion containing ^{35}Cl (M^+) and another two mass units higher for the ion containing ^{37}Cl ($\text{M}+2$) $^+$, with a relative intensity ratio of approximately 3:1. For $\text{C}_9\text{H}_7^{35}\text{ClO}_4$, the expected m/z is ~ 214 , and for $\text{C}_9\text{H}_7^{37}\text{ClO}_4$, it is ~ 216 .
- Fragmentation: Common fragmentation pathways include the loss of the methoxy group (- OCH_3 , 31 Da) and the loss of the carboxyl group (- COOH , 45 Da).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-chloro-4-(methoxycarbonyl)benzoic acid | 55737-77-4 [chemicalbook.com]
- 2. 4-chloro-3-(methoxycarbonyl)benzoic acid (41684-06-4) for sale [vulcanchem.com]
- 3. 3-chloro-4-(methoxycarbonyl)benzoic acid CAS#: [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 3-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Physical properties of 3-Chloro-4-(methoxycarbonyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590945#physical-properties-of-3-chloro-4-methoxycarbonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com